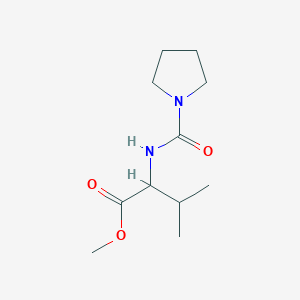

methyl N-(pyrrolidin-1-ylcarbonyl)valinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl N-(pyrrolidin-1-ylcarbonyl)valinate” is a chemical compound with the molecular formula C11H20N2O3 . It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various diseases .

Molecular Structure Analysis

The molecular structure of “methyl N-(pyrrolidin-1-ylcarbonyl)valinate” is characterized by a pyrrolidine ring, a carbonyl group, and a valinate group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

While specific chemical reactions involving “methyl N-(pyrrolidin-1-ylcarbonyl)valinate” are not detailed in the literature, pyrrolidine derivatives are known to participate in various chemical reactions. These can include intermolecular cyclization reactions .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Valnemulin demonstrates potent antibacterial effects. It inhibits protein synthesis by binding to the 50S ribosomal subunit in bacterial cells. As a result, it is effective against Gram-positive bacteria, including Clostridium spp., Staphylococcus spp., and Streptococcus spp. Researchers have explored its use in veterinary medicine to combat swine dysentery and other bacterial infections .

Anticancer Potential

Although valnemulin’s primary application lies in veterinary medicine, some studies have investigated its potential anticancer properties. It appears to modulate cell growth and apoptosis pathways, making it an interesting candidate for further research. However, more studies are needed to fully understand its impact on cancer cells .

Anti-inflammatory Effects

Valnemulin exhibits anti-inflammatory activity by suppressing pro-inflammatory cytokines and enzymes. This property could be relevant in treating inflammatory conditions, although its clinical use in humans remains limited .

Antidepressant Activity

While not extensively studied, valnemulin has shown antidepressant effects in animal models. It may influence neurotransmitter systems related to mood regulation. Further investigations are necessary to explore its potential as an antidepressant agent .

Antiviral Properties

Valnemulin has demonstrated antiviral activity against certain viruses, including hepatitis C virus (HCV). Its mechanism of action involves interfering with viral replication. However, clinical applications for HCV treatment are still under investigation .

Industrial Applications

Beyond its pharmaceutical uses, valnemulin finds applications in animal husbandry. It serves as a growth promoter and helps control respiratory diseases in livestock. Additionally, it contributes to improved feed efficiency and overall health .

M. Asif & S. Alghamdi. “An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds.” Russian Journal of Organic Chemistry, Volume 57, pages 1700–1718 (2021). Read more

Zukünftige Richtungen

Pyrrolidine derivatives, such as “methyl N-(pyrrolidin-1-ylcarbonyl)valinate”, continue to be of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on exploring new synthetic methods, studying their biological activities, and developing new drugs based on these compounds.

Eigenschaften

IUPAC Name |

methyl 3-methyl-2-(pyrrolidine-1-carbonylamino)butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-8(2)9(10(14)16-3)12-11(15)13-6-4-5-7-13/h8-9H,4-7H2,1-3H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRWKOKRJJBECJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC)NC(=O)N1CCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl N-(pyrrolidin-1-ylcarbonyl)valinate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(3-methoxyphenyl)acetamide](/img/structure/B2829785.png)

![Methyl 2-[(2-hydroxyphenyl)sulfanyl]acetate](/img/structure/B2829787.png)

![2-{[(tert-butoxy)carbonyl]amino}-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B2829790.png)

![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2829793.png)

![N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-methylbenzamide](/img/structure/B2829795.png)

![Fmoc-3-exo-aminobicyclo[2.2.1]-heptane-2-exo-carboxylic acid](/img/no-structure.png)

![2-(3-chlorobenzyl)-8-fluoro-5-(4-fluorobenzyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one](/img/structure/B2829798.png)

![N-(3-chlorophenyl)-2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2829801.png)

![5-[3-(Chloromethyl)-1-bicyclo[1.1.1]pentanyl]-2,3-dihydro-1-benzofuran](/img/structure/B2829802.png)